Andrastin B

Cytotoxicity Antitumor Cyclopeptides

Astin C is a unique cyclic pentapeptide that specifically inhibits the cGAS-STING pathway (IC50 3.42–10.83 µM) and induces apoptosis in activated T cells, unlike its analog Astin B. With potent in vivo efficacy in Trex1-/- mice and >5-fold greater cytotoxicity against BGC-823 cells (IC50 3.3 vs 19.2 µg/mL), it is the definitive tool for STING-pathway and immunoncology research.

Molecular Formula C25H33Cl2N5O7
Molecular Weight 586.5 g/mol
Cat. No. B1257365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrastin B
Synonymsastin B
Molecular FormulaC25H33Cl2N5O7
Molecular Weight586.5 g/mol
Structural Identifiers
SMILESCCC1C(=O)N2CC(C(C2C(=O)NC(C(=O)NC(C(=O)NC(CC(=O)N1)C3=CC=CC=C3)CO)C(C)O)Cl)Cl
InChIInChI=1S/C25H33Cl2N5O7/c1-3-15-25(39)32-10-14(26)19(27)21(32)24(38)31-20(12(2)34)23(37)30-17(11-33)22(36)29-16(9-18(35)28-15)13-7-5-4-6-8-13/h4-8,12,14-17,19-21,33-34H,3,9-11H2,1-2H3,(H,28,35)(H,29,36)(H,30,37)(H,31,38)/t12-,14+,15-,16+,17-,19+,20-,21-/m0/s1
InChIKeyDQILVZOWLYBPKT-FKOMMSEQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3-ethyl-13-[(1S)-1-hydroxyethyl]-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone (Astin C): A Cyclopentapeptide Natural Product with Distinct Bioactivity Profile


The compound designated by the IUPAC name (3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3-ethyl-13-[(1S)-1-hydroxyethyl]-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone is the natural cyclic pentapeptide Astin C (also known as Asterin, CAS 148057-23-2) [1][2]. This molecule belongs to the astin family of chlorinated cyclopentapeptides, which are secondary metabolites isolated from the medicinal plant *Aster tataricus* (Compositae) [3]. Astin C possesses a 19-membered macrocyclic core containing a dichloroproline residue, a phenylalanine derivative, and an unusual allo-threonine unit. The compound has garnered scientific and industrial interest due to its specific inhibitory activity against the cGAS-STING innate immune signaling pathway and its selective induction of apoptosis in activated T lymphocytes, properties that distinguish it from closely related analogs and other in-class cyclopeptides [4].

Why Generic Substitution Fails for (3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3-ethyl-13-[(1S)-1-hydroxyethyl]-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone (Astin C)


Within the astin family and the broader class of hybrid cyclopeptides, minor structural variations confer drastically divergent biological activities and target selectivity. Astin C cannot be substituted with its close analogs such as Astin B, Astin A, or the fungal mycotoxin Cyclochlorotine (Islanditoxin) without fundamentally altering the research or industrial outcome. Astin B, despite sharing the same macrocyclic scaffold, exhibits a distinct cytotoxicity profile (IC50 of 19.2 μg/mL against BGC-823 cells) and is characterized by hepatotoxicity rather than STING pathway inhibition [1]. Cyclochlorotine, while structurally similar and also bearing the dichloroproline motif, is a known hepatocarcinogen that promotes glycogenolysis and lacks the specific STING-binding and T-cell apoptosis-inducing activities of Astin C [2][3]. Therefore, the unique combination of a defined stereochemical arrangement, a specific cGAS-STING inhibitory mechanism, and a favorable *in vivo* efficacy profile makes Astin C irreplaceable for targeted research applications in innate immunity, inflammation, and oncology. The following sections provide quantitative evidence substantiating these critical points of differentiation.

Quantitative Evidence Guide: Differentiation of (3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3-ethyl-13-[(1S)-1-hydroxyethyl]-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone (Astin C) from Comparators


Superior Cytotoxic Potency of Astin C Against BGC-823 Gastric Cancer Cells Compared to Astin B

In a head-to-head comparative cytotoxicity study, Astin C demonstrated significantly greater potency against the BGC-823 human gastric cancer cell line than its close structural analog, Astin B. Astin C exhibited an IC50 value of 3.3 μg/mL, which is approximately 5.8-fold lower (more potent) than the IC50 of 19.2 μg/mL observed for Astin B under identical assay conditions [1].

Cytotoxicity Antitumor Cyclopeptides

Potent and Specific Inhibition of cGAS-STING Signaling Pathway by Astin C

Astin C is a potent and specific inhibitor of the cGAS-STING pathway, a key innate immune sensor. It inhibits intracellular DNA-induced Ifnb expression with IC50 values of 3.42 μM in mouse embryonic fibroblasts (MEFs) and 10.83 μM in human IMR-90 cells [1]. Crucially, Astin C does not affect the expression of IL6 mRNA induced by TLR agonists (poly(I:C), LPS, or R837), demonstrating its specificity for the STING pathway over other innate immune signaling cascades [1]. This selectivity contrasts with the broad, non-specific immunosuppressive and hepatotoxic effects of structurally related mycotoxins like Cyclochlorotine [2].

Innate Immunity STING Inhibitor Inflammation

Direct Binding to STING C-Terminal Domain with Defined Affinity

The mechanism of action for Astin C is defined at the molecular level: it directly binds to the C-terminal domain (CTD) of the STING protein, competitively displacing cyclic dinucleotides (CDNs) and blocking the recruitment of IRF3. Surface plasmon resonance (SPR) analysis determined a dissociation constant (Kd) of 2.37 μM for the interaction between Astin C and the STING-CTD (H232 variant) [1]. This binding affinity is a quantifiable and reproducible parameter that underscores Astin C's unique mechanism of action. In contrast, related cyclic peptides like Astin B have not been reported to bind STING, and Cyclochlorotine's primary interactions are with hepatic enzymes involved in glycogen metabolism [2].

Protein-Ligand Interaction STING Antagonist Binding Affinity

In Vivo Efficacy in a Murine Model of Autoimmune Disease (Trex1-/- Mice)

The therapeutic potential of Astin C has been validated in a relevant *in vivo* disease model. In Trex1-/- mice, which develop a spontaneous autoimmune syndrome driven by chronic STING activation, intravenous administration of Astin C (1 mg/kg, every other day for 14 days) significantly reduced inflammatory gene expression across multiple tissues and alleviated autoimmune-related pathology [1]. This *in vivo* efficacy is a key differentiator from Astin B, which has not demonstrated similar anti-inflammatory activity and is instead associated with hepatotoxicity *in vivo* [2]. Furthermore, the fungal mycotoxin Cyclochlorotine is a known carcinogen and liver toxin, precluding its use in any *in vivo* studies targeting STING or inflammation [3].

Autoimmunity In Vivo Pharmacology STING Inhibitor

Induction of Activated T-Cell Apoptosis via a Mitochondria-Dependent, Fas-Independent Mechanism

Astin C possesses a unique immunosuppressive mechanism distinct from classical agents like cyclosporine A (CsA). It induces apoptosis specifically in activated T lymphocytes through a mitochondria-dependent pathway that does not require Fas signaling [1]. This was evidenced by the continued apoptotic activity in T cells from Fas-mutated MRL(lpr/lpr) mice [1]. Furthermore, in a TNBS-induced murine colitis model, oral administration of Astin C significantly decreased serum levels of pro-inflammatory cytokines TNF-α, IL-4, and IL-17 [1]. This specific induction of activated T-cell apoptosis contrasts with the mechanism of Astin B, which induces apoptosis in hepatic cells and causes hepatotoxicity [2], and with Cyclochlorotine, which causes hepatic necrosis and carcinogenesis [3].

Immunosuppression T-Cell Apoptosis Inflammatory Bowel Disease

High-Impact Research and Industrial Application Scenarios for (3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3-ethyl-13-[(1S)-1-hydroxyethyl]-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone (Astin C)


Investigating the cGAS-STING Pathway in Autoimmunity and Inflammatory Diseases

Astin C is the compound of choice for researchers dissecting the role of the cGAS-STING pathway in cellular and animal models of autoimmunity. Its specific, potent inhibition of STING-mediated signaling (IC50 values of 3.42-10.83 μM) without affecting parallel TLR pathways makes it an ideal tool for mechanistic studies [1]. The demonstrated *in vivo* efficacy in Trex1-/- mice provides a validated preclinical model for testing hypotheses related to STING-driven inflammation [1].

Cytotoxicity Screening and Anticancer Lead Development

For oncology research programs, Astin C offers a distinct cytotoxic profile against gastric (BGC-823) and colorectal (HCT-116) cancer cell lines, with >5-fold greater potency than Astin B against BGC-823 cells (IC50 3.3 μg/mL vs. 19.2 μg/mL) [2]. Its unique mechanism of inducing T-cell apoptosis also positions it as a lead for developing novel immunomodulatory anticancer agents.

Studies of T-Cell Biology and Immunosuppression

Researchers investigating T-cell-mediated diseases, such as inflammatory bowel disease, should prioritize Astin C due to its well-characterized ability to induce apoptosis specifically in activated T cells via a mitochondria-dependent, Fas-independent pathway [3]. The *in vivo* reduction of key cytokines (TNF-α, IL-4, IL-17) in a colitis model provides a quantitative basis for its use in T-cell biology research [3].

Comparative Natural Product Chemistry and Structure-Activity Relationship (SAR) Studies

Astin C serves as a crucial reference compound for comparative studies within the astin family and other chlorinated cyclopeptides. Its well-defined stereochemistry, specific STING-binding affinity (Kd = 2.37 μM), and distinct biological activities compared to Astin B and Cyclochlorotine provide a robust framework for SAR analyses aimed at optimizing potency, selectivity, and safety profiles [1][2].

Technical Documentation Hub

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